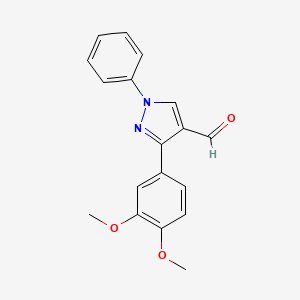
4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole ring fused to a benzene ring with a sulfonamide group
Wirkmechanismus
Target of Action
The compound 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide, also known as Oprea1_094902, primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
Oprea1_094902 interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the function of the enzyme, thereby disrupting the synthesis of arabinogalactan . As a result, the formation of the cell wall of Mycobacterium tuberculosis is hindered, leading to the bacterium’s death .
Biochemical Pathways
The action of Oprea1_094902 affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption in the pathway leads to the death of the bacterium, thereby exhibiting anti-tubercular activity .
Result of Action
The molecular and cellular effects of Oprea1_094902’s action include the inhibition of the DprE1 enzyme and the disruption of the arabinogalactan biosynthesis pathway . These effects lead to the death of Mycobacterium tuberculosis, demonstrating the compound’s anti-tubercular activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with sulfonyl chlorides under basic conditions.
N,N-Dipropyl Substitution: The final step involves the substitution of the sulfonamide hydrogen with dipropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-aminobenzamide
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylamine substitution enhances its lipophilicity and potential bioavailability compared to other benzothiazole derivatives .
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBXKMTVLFKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)
![3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728783.png)
![2-(2,5-dimethylbenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2728786.png)

![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)
![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)



![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)

